![molecular formula C10H12BrNOS B1373994 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one CAS No. 1248674-28-3](/img/structure/B1373994.png)
1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one
Vue d'ensemble
Description
“1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one” is a chemical compound with the molecular formula C10H12BrNOS . It has a molecular weight of 274.18 . The compound is also known by its IUPAC name, 1-[(4-bromo-2-thienyl)methyl]piperidin-4-one .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12BrNOS/c11-8-5-10(13-7-8)6-12-3-1-9(14)2-4-12/h5,7H,1-4,6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.
Applications De Recherche Scientifique
Synthesis and Receptor Affinity
Synthesis and Evaluation of Ligands for D2-like Receptors A study delved into the synthesis and evaluation of arylcycloalkylamines, such as phenyl piperidines and piperazines, and their arylalkyl substituents. These compounds, including ones with structures similar to 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one, have been highlighted in their role as pharmacophoric groups in several antipsychotic agents. The research indicates that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors, which are dopamine receptors. The study, however, noted that specific effects of the arylalkyl moieties are unpredictable, and the composite structure is crucial for selectivity and potency at these receptors (Sikazwe et al., 2009).
Chemical Inhibitors in Drug Metabolism
Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes Research on cytochrome P450 (CYP) enzymes, which metabolize a diverse range of drugs, discussed the significance of using potent and selective chemical inhibitors to understand the involvement of specific CYP isoforms in drug metabolism. The selectivity of such inhibitors is crucial in deciphering the roles of different CYP isoforms. Compounds similar in structure to this compound could potentially act as inhibitors or substrates in this metabolic pathway, influencing drug-drug interactions (DDIs) (Khojasteh et al., 2011).
Piperidine Alkaloids in Medicinal Plants
A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera Piperidine alkaloids, a group to which this compound structurally relates, have been extensively studied for their medicinal importance. The piperidine heterocycle is a key component in various pharmacologically active compounds. The review emphasized the medicinal importance of the piperidine nucleus and its therapeutic applications, highlighting the potential of these compounds in creating effective medicinal agents (Singh et al., 2021).
Synthesis and Drug Development
Developments in the Synthesis of the Antiplatelet and Antithrombotic Drug (S)-clopidogrel The synthesis and significance of (S)-clopidogrel, a thienopyridine-class of antithrombotic and antiplatelet drug, were reviewed, indicating the complex synthetic routes and the pharmaceutical importance of such compounds. The review provides insights into the synthetic methodologies and the potential therapeutic applications of compounds structurally similar to this compound, which could play a role in the development of new therapeutic agents (Saeed et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have shown antibacterial activity, particularly against gram-negative bacteria likeKlebsiella pneumonia .
Mode of Action
It’s worth noting that related compounds, such as 4-arylpolyhydroquinoline derivatives, have demonstrated various pharmacological properties, including anticancer, anticoagulant, spasmolytic, and antibacterial activity .
Result of Action
Related compounds have demonstrated various pharmacological effects, including antibacterial activity .
Analyse Biochimique
Biochemical Properties
1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, impacting the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Propriétés
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c11-8-5-10(14-7-8)6-12-3-1-9(13)2-4-12/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMECHHMDQCQCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




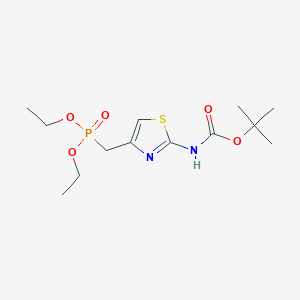
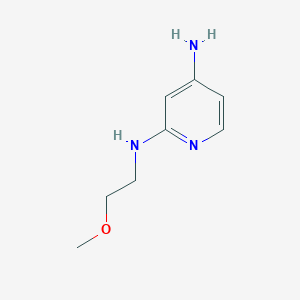
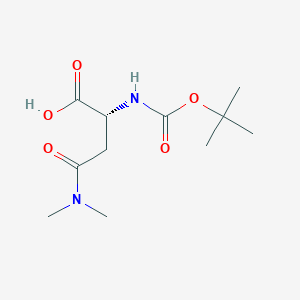
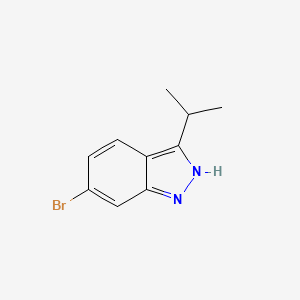

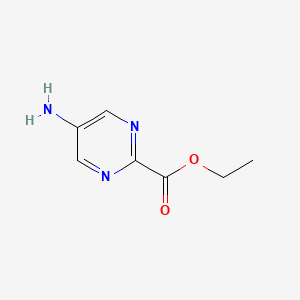
![6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1373921.png)

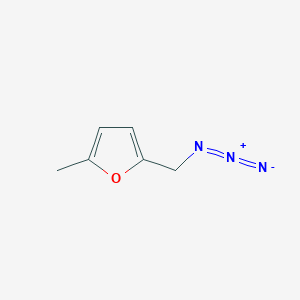


![4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1373930.png)
